REACTION_CXSMILES
|
O=S(Cl)Cl.[N+:5]([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:17]=1[N:16]=[CH:15][CH:14]=[C:13]2[C:18]([OH:20])=[O:19])([O-:7])=[O:6].[CH3:21]O>>[CH3:21][O:19][C:18]([C:13]1[C:12]2[C:17](=[C:8]([N+:5]([O-:7])=[O:6])[CH:9]=[CH:10][CH:11]=2)[N:16]=[CH:15][CH:14]=1)=[O:20]
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Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C(=CC=NC12)C(=O)O
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Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
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Type
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ADDITION
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Details
|
the residue was diluted with EtOAc
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Type
|
WASH
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Details
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The organic phase was washed with sat. NaHCO3 solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography with n-hexane/EtOAc (95:5) as the eluent
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |